1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one
Description
1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one is a fluorinated aromatic ketone characterized by a trifluoromethyl-substituted phenyl ring and a branched aliphatic ketone chain. The presence of two electron-withdrawing trifluoromethyl (-CF₃) groups at the 3 and 5 positions of the phenyl ring enhances its stability and influences its reactivity, making it valuable in pharmaceutical and materials chemistry. The 2-methylbutan-1-one moiety contributes to its lipophilicity, which is critical for applications in drug delivery and organic synthesis.
Properties
CAS No. |
90269-50-4 |
|---|---|
Molecular Formula |
C13H12F6O |
Molecular Weight |
298.22 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-2-methylbutan-1-one |
InChI |
InChI=1S/C13H12F6O/c1-3-7(2)11(20)8-4-9(12(14,15)16)6-10(5-8)13(17,18)19/h4-7H,3H2,1-2H3 |
InChI Key |
ZOQOURJGEWOSAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via electrophilic aromatic substitution, where AlCl₃ activates the acyl chloride to form an acylium ion. The electron-withdrawing trifluoromethyl groups meta-direct the electrophile to the para position, ensuring regioselectivity. A study involving similar trifluoromethylated aromatics demonstrated that maintaining anhydrous conditions at −10°C to 0°C minimizes side reactions such as polysubstitution.
Table 1: Friedel-Crafts Acylation Parameters
| Parameter | Optimal Range | Yield (%) | Reference |
|---|---|---|---|
| Catalyst (AlCl₃) | 1.2 equivalents | 78 | |
| Temperature | −5°C | 75 | |
| Reaction Time | 6 hours | 72 | |
| Solvent | Dichloromethane | 68 |
Post-reaction workup involves quenching with ice-cold hydrochloric acid, followed by extraction with dichloromethane and purification via silica gel chromatography. Nuclear magnetic resonance (NMR) analysis of the crude product typically shows a singlet at δ 2.1 ppm for the methyl group adjacent to the carbonyl, confirming successful acylation.
Grignard Reagent-Based Synthesis
An alternative route employs Grignard reagents to construct the ketone backbone. This two-step process involves (1) preparing the Grignard reagent from 2-methylbutyl magnesium bromide and (2) reacting it with 3,5-bis(trifluoromethyl)benzoyl chloride.
Stepwise Procedure and Challenges
In the first step, 2-methyl-1-bromobutane reacts with magnesium turnings in tetrahydrofuran (THF) under reflux to form the Grignard reagent. Subsequent addition of 3,5-bis(trifluoromethyl)benzoyl chloride at −78°C yields the tertiary alcohol intermediate, which undergoes oxidation to the ketone using pyridinium chlorochromate (PCC).
While this method offers precise control over stereochemistry, the sensitivity of Grignard reagents to moisture and the need for low temperatures complicate scalability. A related synthesis of aprepitant derivatives reported a 65% yield for analogous Grignard additions, underscoring the method’s moderate efficiency.
Oxidation of Secondary Alcohols
Oxidation of 1-[3,5-bis(trifluoromethyl)phenyl]-2-methylbutan-1-ol provides a redox-based pathway. Catalysts such as Dess-Martin periodinane or Swern oxidation reagents convert the alcohol to the ketone without over-oxidizing the substrate.
Substrate Preparation and Oxidant Selection
The alcohol precursor is synthesized via nucleophilic addition of a methylbutyl organometallic reagent to 3,5-bis(trifluoromethyl)benzaldehyde. Oxidation with Dess-Martin periodinane in dichloromethane at 25°C achieves an 82% yield, as observed in analogous transformations of trifluoromethylated alcohols.
Table 2: Oxidation Efficiency Comparison
| Oxidant | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dess-Martin | 25 | 82 | 97 |
| Swern | −30 | 74 | 93 |
| PCC | 25 | 68 | 89 |
Palladium-Catalyzed Cross-Coupling
Transition-metal catalysis offers a modern approach to constructing the carbon-carbon bond between the aryl and ketone moieties. Suzuki-Miyaura coupling of 3,5-bis(trifluoromethyl)phenylboronic acid with 2-methylbutanoyl chloride derivatives has shown promise in recent studies.
Ligand and Solvent Effects
Using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium carbonate as the base in a toluene-water biphasic system, the reaction proceeds at 80°C for 12 hours. A patent covering spirocyclic isoxazoline derivatives reported a 71% yield for a similar palladium-mediated coupling, highlighting the method’s adaptability to electron-deficient aromatics.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency and Practicality
| Method | Yield (%) | Cost | Scalability | Purity (%) |
|---|---|---|---|---|
| Friedel-Crafts | 78 | Low | High | 95 |
| Grignard | 65 | Medium | Moderate | 89 |
| Alcohol Oxidation | 82 | High | Low | 97 |
| Palladium Coupling | 71 | Very High | High | 93 |
The Friedel-Crafts acylation emerges as the most cost-effective and scalable method, whereas alcohol oxidation provides the highest purity. Palladium-catalyzed coupling, while efficient, incurs high costs due to precious metal catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Findings and Data
Stability and Reactivity
- Trifluoromethyl groups confer resistance to oxidation and hydrolysis, making the target compound more stable than brominated analogues (e.g., 1,3-bis(4-bromophenyl)-2-propanone) under acidic conditions .
Biological Activity
1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
- IUPAC Name : 1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one
- Molecular Formula : C13H12F6O
- Molecular Weight : 310.12 g/mol
- CAS Number : 130336-17-3
The biological activity of this compound is primarily linked to its interaction with various biological targets, including:
- Cholinesterase Inhibition : Studies have shown that derivatives of bis(trifluoromethyl)phenyl compounds exhibit moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission. The inhibition constants (IC50 values) range from 18.2 to 196.6 µmol/L for AChE and 9.2 to 196.2 µmol/L for BuChE, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .
Biological Activity Data
| Activity Type | Target | IC50 Range (µmol/L) | Reference |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 18.2 - 196.6 | |
| BuChE Inhibition | Butyrylcholinesterase | 9.2 - 196.2 | |
| Fungicidal Activity | Erysiphe graminis | Effective |
Case Study 1: Cholinesterase Inhibition
A study focused on synthesizing derivatives of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide demonstrated that certain analogues significantly improved AChE and BuChE inhibition compared to the standard drug rivastigmine. The best-performing analogue showed a balanced inhibition profile, suggesting its potential as a therapeutic agent for cognitive disorders .
Case Study 2: Fungicidal Properties
Research into strobilurin analogues based on the bis(trifluoromethyl)phenyl structure revealed enhanced fungicidal activity against various fungal pathogens, including Erysiphe graminis and Sphaerotheca fuliginea. These compounds outperformed commercial fungicides, indicating their utility in agricultural applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
